Cas no 941869-69-8 (5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide)

5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
- 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide
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- Inchi: 1S/C20H16BrN3O2S2/c1-12-3-4-14(26-2)17-18(12)28-20(23-17)24(11-13-7-9-22-10-8-13)19(25)15-5-6-16(21)27-15/h3-10H,11H2,1-2H3
- InChI Key: MMGOBIKEQOQPQJ-UHFFFAOYSA-N
- SMILES: C1(C(N(C2=NC3=C(OC)C=CC(C)=C3S2)CC2C=CN=CC=2)=O)SC(Br)=CC=1
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2840-0140-2mg |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide |
941869-69-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2840-0140-30mg |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide |
941869-69-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2840-0140-40mg |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide |
941869-69-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2840-0140-100mg |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide |
941869-69-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2840-0140-3mg |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide |
941869-69-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2840-0140-50mg |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide |
941869-69-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2840-0140-75mg |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide |
941869-69-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2840-0140-10μmol |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide |
941869-69-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2840-0140-5mg |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide |
941869-69-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2840-0140-15mg |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]thiophene-2-carboxamide |
941869-69-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide Related Literature
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide
Introduction to 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide (CAS No. 941869-69-8)
5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 941869-69-8, represents a unique molecular architecture that combines various heterocyclic moieties, making it a promising candidate for further exploration in drug discovery and development. The presence of functional groups such as the bromo substituent, methoxy group, and the combination of benzothiazole and thiophene rings endows this molecule with diverse chemical properties that could be exploited for therapeutic applications.
The molecular structure of this compound can be broken down into several key components, each contributing to its overall pharmacological potential. The 5-bromo moiety is a common pharmacophore that often enhances binding affinity to biological targets due to its ability to form halogen bonds. Additionally, the 4-methoxy group introduces a hydrophobic interaction site, which can influence the compound's solubility and bioavailability. The core structure consists of a benzothiazole ring fused with a thiophene ring, a combination that has been extensively studied for its antimicrobial and anti-inflammatory properties.
The pyridine ring at the N-position further enriches the compound's chemical diversity. Pyridine derivatives are well-known for their role in various pharmaceuticals, often serving as key pharmacophores in drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. In this context, the N-(pyridin-4-yl)methylthiophene-2-carboxamide moiety suggests potential interactions with biological receptors or enzymes that may be relevant to therapeutic intervention.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have indicated that compounds featuring benzothiazole and thiophene moieties may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammatory responses. For instance, modifications in the benzothiazole ring have been shown to modulate the activity of enzymes like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
The incorporation of a bromo substituent into the molecular framework can also play a critical role in drug design. Bromine atoms are known to enhance metabolic stability and binding interactions due to their ability to participate in various non-covalent interactions such as π-stacking and halogen bonding. This feature makes 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide an intriguing candidate for further optimization towards achieving higher efficacy and selectivity in therapeutic applications.
In light of these structural features, researchers have been exploring synthetic routes to derivatize this compound into more potent analogs. The methoxy group on the benzothiazole ring provides a site for further functionalization, allowing for the introduction of additional pharmacophores or modifications aimed at improving pharmacokinetic properties. For example, etherification or sulfonylation at this position could enhance water solubility while maintaining or even enhancing biological activity.
The thiophene ring is another area of interest for structural modification. Thiophenes are known for their role in various bioactive molecules, including antifungal and antiviral agents. By varying the substitution pattern on the thiophene ring, researchers can fine-tune the electronic properties of the molecule, which may influence its interaction with biological targets. For instance, electron-withdrawing groups such as cyano or fluoro substituents could be introduced to enhance binding affinity or metabolic stability.
The pyridine moiety also offers opportunities for further derivatization. Pyridine-based compounds have been widely used in drug development due to their ability to form hydrogen bonds and coordinate with metal ions. By introducing different substituents at the pyridine ring, such as amino or chloro groups, researchers can modulate the compound's bioactivity and pharmacokinetic properties.
From a medicinal chemistry perspective, understanding the relationship between structure and activity is crucial for designing molecules with improved therapeutic profiles. The complex interplay between electronic effects, steric hindrance, and hydrogen bonding interactions determined by these various functional groups makes 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide a subject of intense study. Computational methods such as molecular dynamics simulations and quantum mechanical calculations are being employed to unravel these interactions at an atomic level.
The potential applications of this compound extend across multiple therapeutic areas. Given its structural complexity and diverse functional groups, it may exhibit activity against a range of targets including kinases, transcription factors, and ion channels. Preliminary studies have suggested that derivatives of this class may have utility in treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.
In conclusion, 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylthiophene-2-carboxamide (CAS No. 941869-69-8) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic rings and functional groups positions it as a valuable scaffold for developing novel therapeutic agents. Continued investigation into its synthetic derivatives and biological activity will likely uncover new opportunities for addressing unmet medical needs.
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